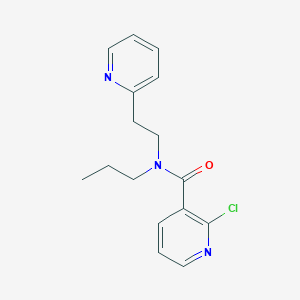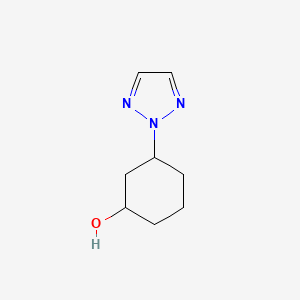
3-(Triazol-2-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triazol-2-yl)cyclohexan-1-ol: is a chemical compound that features a cyclohexane ring substituted with a triazole ring at the second position and a hydroxyl group at the first position. This compound belongs to the class of triazoles, which are known for their diverse chemical reactivity and wide range of applications in various fields such as pharmaceuticals, materials science, and chemical biology.
作用机制
Target of Action
Triazole compounds, in general, are known to interact with various enzymes such as protein kinases, protein lysine methyltransferase, dna topoisomerase, and histone deacetylase . These enzymes play crucial roles in cellular processes, including cell division, DNA replication, and gene expression.
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It’s known that triazole compounds can affect various biochemical pathways due to their interaction with different enzymes . For instance, they can inhibit protein kinases, affecting signal transduction pathways, or inhibit DNA topoisomerases, affecting DNA replication and transcription.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triazol-2-yl)cyclohexan-1-ol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click reaction.” This method is highly efficient and selective for the formation of 1,2,3-triazoles. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions:
Oxidation: 3-(Triazol-2-yl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in solvents like ether or ethanol.
Substitution: SOCl₂, phosphorus tribromide (PBr₃) in inert solvents like dichloromethane (DCM).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives
科学研究应用
Chemistry: 3-(Triazol-2-yl)cyclohexan-1-ol is used as a building block in organic synthesis. Its triazole ring can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. The triazole ring can be functionalized with various bioactive groups, allowing for the investigation of biological pathways and mechanisms .
Medicine: this compound has potential applications in drug discovery and development. Its triazole moiety is known for its bioisosteric properties, which can mimic the structure and function of other biologically active molecules. This makes it a valuable scaffold for designing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
相似化合物的比较
1,2,3-Triazole: A basic triazole structure without additional functional groups.
1,2,4-Triazole: Another isomer of triazole with different nitrogen atom positions.
3-(1H-1,2,3-Triazol-4-yl)cyclohexan-1-ol: A similar compound with the triazole ring substituted at a different position on the cyclohexane ring
Uniqueness: 3-(Triazol-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the triazole ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-(triazol-2-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7-8,12H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENDBKYQYIKTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
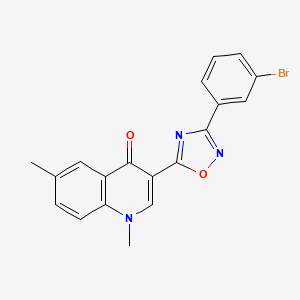
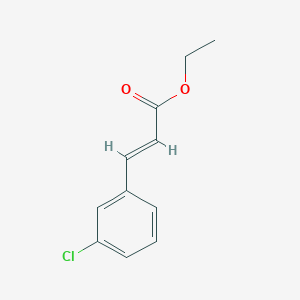
![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)
![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)
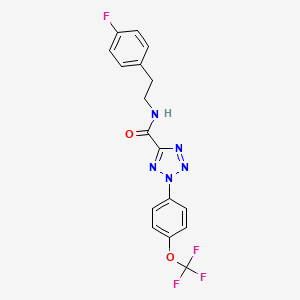
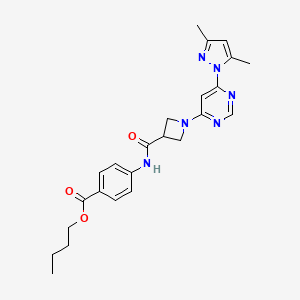

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2981083.png)
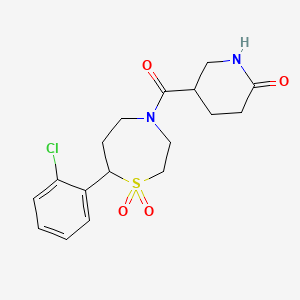

![N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)
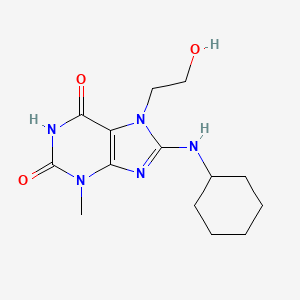
![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)
